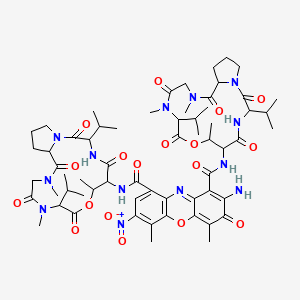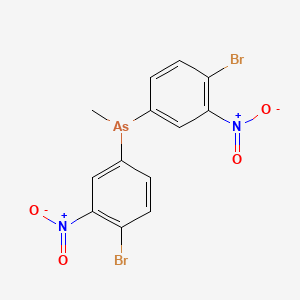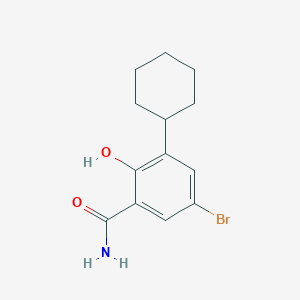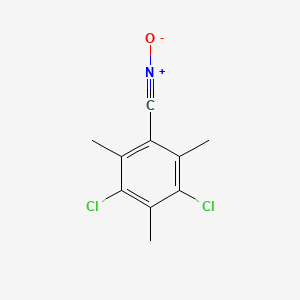
Benzonitrile, 3,5-dichloro-2,4,6-trimethyl-, N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Benzonitrile, 3,5-dichloro-2,4,6-trimethyl-, N-oxide involves specific reaction conditions and reagents. One common method is through 1,3-cycloadditions, where the nitrile oxide adds to furan and thiophen to give a single regioisomer . The orientation of these cycloadditions can be studied using perturbational approaches and molecular orbital theories .
Analyse Chemischer Reaktionen
Benzonitrile, 3,5-dichloro-2,4,6-trimethyl-, N-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of simpler compounds.
Substitution: The compound can undergo substitution reactions, where certain atoms or groups are replaced by others.
Common reagents used in these reactions include furan, thiophen, and benzofuran . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Benzonitrile, 3,5-dichloro-2,4,6-trimethyl-, N-oxide has several applications in scientific research:
Chemistry: It is used in the study of molecular interactions and reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and molecular targets.
Medicine: Research into potential therapeutic applications is ongoing.
Industry: The compound’s unique properties make it useful in various industrial processes.
Wirkmechanismus
The mechanism of action of Benzonitrile, 3,5-dichloro-2,4,6-trimethyl-, N-oxide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with other molecules, influencing various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Benzonitrile, 3,5-dichloro-2,4,6-trimethyl-, N-oxide can be compared with other similar compounds such as:
These compounds share some structural similarities but differ in their chemical properties and applications. The unique combination of chlorine and methyl groups in this compound gives it distinct characteristics that set it apart from its analogs.
Eigenschaften
CAS-Nummer |
13456-86-5 |
|---|---|
Molekularformel |
C10H9Cl2NO |
Molekulargewicht |
230.09 g/mol |
IUPAC-Name |
3,5-dichloro-2,4,6-trimethylbenzonitrile oxide |
InChI |
InChI=1S/C10H9Cl2NO/c1-5-8(4-13-14)6(2)10(12)7(3)9(5)11/h1-3H3 |
InChI-Schlüssel |
UFELWQICZDNRND-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1Cl)C)Cl)C)C#[N+][O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{Bis[4-(dimethylamino)phenyl]methyl}naphthalen-2-ol](/img/structure/B14726961.png)
![1-Thia-4-azaspiro[4.5]dec-3-ene, 2,2-dimethyl-](/img/structure/B14726979.png)
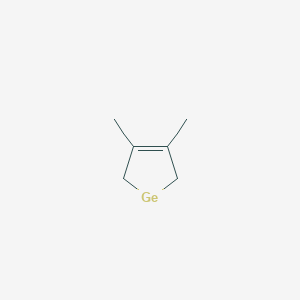


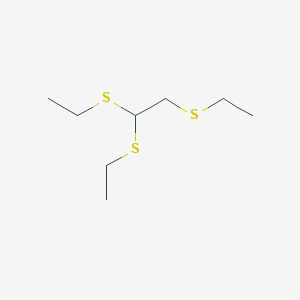
![2-[3-(3-Nitrophenyl)acryloyl]benzoic acid](/img/structure/B14727009.png)
